3-Chloro-2-methylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methylbut-3-en-2-ol is an organic compound with the molecular formula C5H9ClO. It is a chlorinated alcohol that features both an alkene and an alcohol functional group. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylbut-3-en-2-ol can be synthesized through several methods. One common route involves the chlorination of 2-methylbut-3-en-2-ol. This reaction typically uses hydrochloric acid (HCl) as the chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Addition Reactions: The alkene group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or dihalogenated products.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used for chlorination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Hydrogen Gas (H2): Used in hydrogenation reactions with a suitable catalyst.
Major Products Formed
Substitution Products: Various alcohols depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes.
Addition Products: Saturated or dihalogenated compounds.
Scientific Research Applications
3-Chloro-2-methylbut-3-en-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylbut-3-en-2-ol involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the alkene and alcohol groups can undergo addition and oxidation reactions, respectively . These interactions can affect various biochemical pathways and processes, depending on the specific context and conditions.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-3-en-1-ol:
2-Methyl-3-buten-2-ol: Another related compound with a similar backbone but without the chlorine substitution.
Uniqueness
3-Chloro-2-methylbut-3-en-2-ol is unique due to the presence of both a chlorine atom and an alkene group in its structure. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications that are not possible with its non-chlorinated analogs .
Properties
CAS No. |
29279-88-7 |
---|---|
Molecular Formula |
C5H9ClO |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
3-chloro-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H9ClO/c1-4(6)5(2,3)7/h7H,1H2,2-3H3 |
InChI Key |
UVFYJDAIQPCXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.